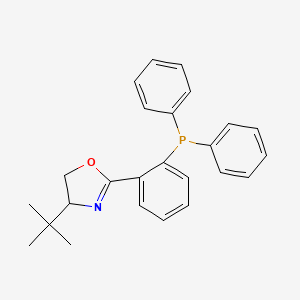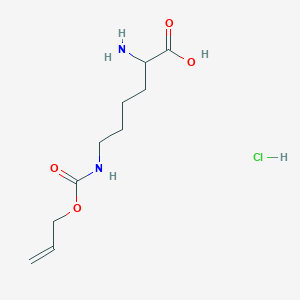
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride, also known as 6-N-Allyloxycarbonyl-L-lysine hydrochloride, is a compound with the molecular formula C10H19ClN2O4 and a molecular weight of 266.72 g/mol . This compound is characterized by its white or almost white crystalline powder appearance and is soluble in water and alcohol solvents .
Preparation Methods
The preparation of 6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride is typically carried out through chemical synthesis. The synthetic route involves reacting appropriate starting materials with reagents under specific conditions to synthesize the target compound . The reaction conditions often include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature between 2-8°C . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It serves as a research tool in the study of anti-tumor drugs, antiviral drugs, and immune enhancers.
Medicine: It is utilized in the preparation of new drugs and in cell culture and analysis.
Industry: It plays a role in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition can affect various biological processes, including fibrinolysis and immune responses .
Comparison with Similar Compounds
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride can be compared with other similar compounds, such as:
6-Aminohexanoic acid:
6-Benzyloxycarbonylamino-hexanoic acid: This compound is used in biochemical research and has similar properties to this compound.
The uniqueness of this compound lies in its specific structure and its applications in various fields of research and industry .
Properties
Molecular Formula |
C10H19ClN2O4 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H |
InChI Key |
OEQCNVUALLMGRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


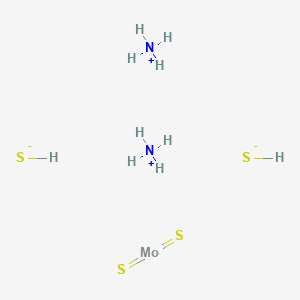
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
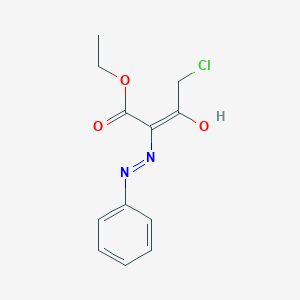
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
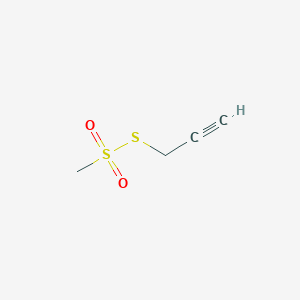
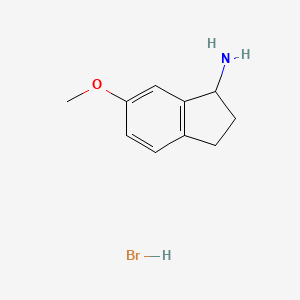
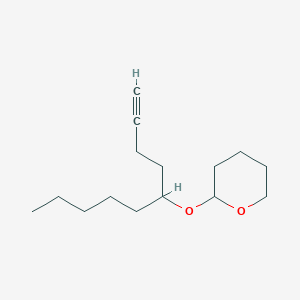
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
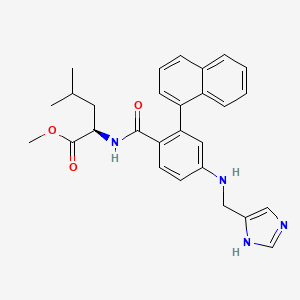
![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)

